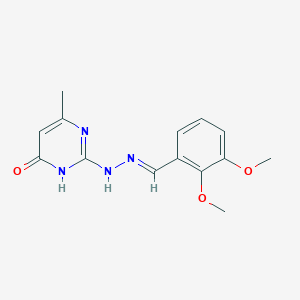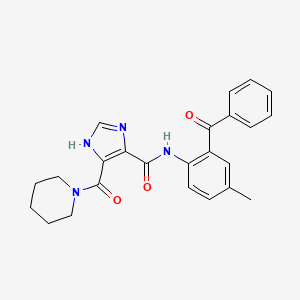
2,3-Dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-méthyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone de la 2,3-diméthoxybenzaldéhyde est un composé chimique qui combine les caractéristiques structurales de la benzaldéhyde et de l'hydrazone pyrimidinyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'(4-méthyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone de la 2,3-diméthoxybenzaldéhyde implique généralement la réaction de la 2,3-diméthoxybenzaldéhyde avec l'hydrazine de la 4-méthyl-6-oxo-1,6-dihydropyrimidine-2-yl dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol, avec l'ajout d'une quantité catalytique d'acide pour faciliter la réaction de condensation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et l'extensibilité .
Analyse Des Réactions Chimiques
Types de réactions
(4-méthyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone de la 2,3-diméthoxybenzaldéhyde peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les oximes ou les nitriles correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe hydrazone en amine.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution: Des agents halogénants ou des nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation: Formation d'oximes ou de nitriles.
Réduction: Formation d'amines.
Substitution: Formation de divers dérivés de la benzaldéhyde substitués.
4. Applications de la recherche scientifique
(4-méthyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone de la 2,3-diméthoxybenzaldéhyde a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie: Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie: Utilisé dans le développement de nouveaux matériaux et processus chimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'(4-méthyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone de la 2,3-diméthoxybenzaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazone peut former des complexes stables avec les ions métalliques, qui peuvent jouer un rôle dans son activité biologique. De plus, le composé peut interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, the compound’s hydrazone moiety is of interest due to its potential anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its applications extend to the fields of electronics and materials science.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4-méthyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone de la 2,4-diméthoxybenzaldéhyde
- (4-méthyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone de la 2,5-diméthoxybenzaldéhyde
- (4-méthyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone de la 3,4-diméthoxybenzaldéhyde
Unicité
(4-méthyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone de la 2,3-diméthoxybenzaldéhyde est unique en raison du positionnement spécifique des groupes méthoxy sur le cycle benzaldéhyde, ce qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Cette unicité structurale peut conduire à différentes activités biologiques et applications par rapport à ses composés similaires .
Propriétés
Formule moléculaire |
C14H16N4O3 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N4O3/c1-9-7-12(19)17-14(16-9)18-15-8-10-5-4-6-11(20-2)13(10)21-3/h4-8H,1-3H3,(H2,16,17,18,19)/b15-8+ |
Clé InChI |
LNLSKBCODVOBTA-OVCLIPMQSA-N |
SMILES isomérique |
CC1=CC(=O)NC(=N1)N/N=C/C2=C(C(=CC=C2)OC)OC |
SMILES canonique |
CC1=CC(=O)NC(=N1)NN=CC2=C(C(=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11697298.png)
![3-[(2E)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B11697306.png)
![2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline](/img/structure/B11697310.png)
![3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11697312.png)
![5-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11697321.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11697322.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697327.png)


![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697339.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B11697370.png)

